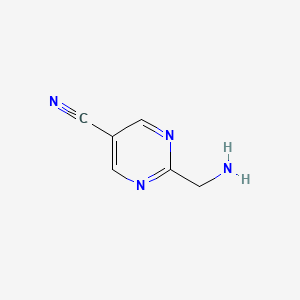

2-(Aminomethyl)pyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1211519-40-2 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 |

IUPAC Name |

2-(aminomethyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C6H6N4/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,2,8H2 |

InChI Key |

PPBLMGBYFOIYTK-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC(=N1)CN)C#N |

Canonical SMILES |

C1=C(C=NC(=N1)CN)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyrimidine-5-carbonitrile Core Structures

The pyrimidine-5-carbonitrile scaffold is a common motif in medicinal chemistry and can be synthesized through various robust methods. ekb.eg These generally involve the combination of a three-carbon component with an N-C-N fragment. bu.edu.eg

Multi-component reactions (MCRs) offer an efficient route to complex molecules like pyrimidine-5-carbonitriles in a single step from three or more starting materials. researchgate.net The Biginelli reaction and its variations are prominent examples. researchgate.net A notable approach involves the one-pot synthesis using substituted benzaldehydes, malononitrile (B47326) (providing the nitrile group at the 5-position), and urea (B33335) or thiourea (B124793) in the presence of a catalyst like ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in The use of alcohols as building blocks in iridium-catalyzed MCRs has also been reported, providing a sustainable route to highly substituted pyrimidines. nih.govorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps. nih.gov

Condensation reactions are a cornerstone of pyrimidine (B1678525) synthesis. bu.edu.eg The most common strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a species containing an N-C-N bond, such as an amidine, urea, or guanidine. bu.edu.egwikipedia.org For the synthesis of pyrimidine-5-carbonitriles, a key intermediate is often an enamine derived from malononitrile or 2-cyanoacetamide (B1669375). For instance, reacting malononitrile with an in-situ prepared ionic salt from DMF and dimethyl sulfate (B86663) yields an enamine intermediate. This intermediate can then be condensed with an amidine, like acetamidine (B91507) hydrochloride, to form the corresponding 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). acs.org Similarly, the condensation of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide (B42294) is a reported method for producing a 2-amino-pyrimidine-5-carbonitrile derivative. nih.gov

Cyclization strategies build the pyrimidine ring from a pre-formed acyclic precursor that already contains most or all of the required atoms. These methods can offer high regioselectivity. One approach involves the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can proceed under catalyst- and solvent-free conditions to yield polysubstituted pyrimidines. mdpi.com Another powerful method is the inverse electron demand Diels-Alder (IEDDA) reaction, where electron-deficient 1,3,5-triazines react with electron-deficient aldehydes or ketones, catalyzed by trifluoroacetic acid (TFA), to produce highly functionalized pyrimidines. organic-chemistry.org The biosynthesis of pyrimidines also follows a cyclization pathway, starting with carbamoyl (B1232498) phosphate (B84403) and aspartate, which eventually cyclizes to form dihydroorotate, a pyrimidine precursor. nih.gov

Targeted Introduction of the Aminomethyl Moiety at the C-2 Position

Once the pyrimidine-5-carbonitrile core is established, the next critical step is the introduction of the aminomethyl group at the C-2 position. This can be achieved through direct amination followed by reduction, or by first installing a precursor group like a nitrile or chloromethyl group, which is then converted to the aminomethyl function.

Directly adding an amino group to the C-2 position of the pyrimidine ring is a common strategy. The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic substitution. wikipedia.orgbhu.ac.in If the C-2 position bears a suitable leaving group, such as a halogen (e.g., chlorine), it can be displaced by ammonia (B1221849) or an amine. bhu.ac.in For instance, 2,4-dichloropyrimidines can undergo regioselective amination. acs.org While the C-4/C-6 positions are generally more reactive, palladium-catalyzed amination reactions can offer control over regioselectivity. acs.org

A more advanced strategy involves the direct C-H amination of the pyrimidine ring. Recent research has developed methods for the C2-selective amination of pyrimidines by generating pyrimidinyl iminium salt intermediates, which can then react with various amine sources. nih.govdocumentsdelivered.comresearchgate.net This approach avoids the need for a pre-installed leaving group. nih.govresearchgate.net

The most direct route to the aminomethyl group involves the reduction of a 2-cyanopyrimidine. If the pyrimidine-5-carbonitrile core can be synthesized with an additional cyano group at the C-2 position (i.e., pyrimidine-2,5-dicarbonitrile), the 2-cyano group can be selectively reduced to an aminomethyl group. This reduction is typically accomplished using catalytic hydrogenation with catalysts like Raney nickel or palladium, or with chemical reducing agents like lithium aluminum hydride.

Alternatively, a 2-(chloromethyl) or 2-(alkoxymethyl)pyrimidine can serve as a precursor. For example, 2-methyl-4-amino-5-alkoxymethylpyrimidines can be aminated to 2-methyl-4-amino-5-aminomethylpyrimidine using ammonia at high temperatures (210-300 °C) over a Lewis acid catalyst like Al₂O₃. google.com This demonstrates the conversion of a C-O bond to a C-N bond at a position adjacent to the ring. A similar strategy could be envisioned where a 2-(chloromethyl)pyrimidine-5-carbonitrile (B1425952) undergoes nucleophilic substitution with ammonia or a protected amine equivalent to yield the target compound.

A scalable synthesis for a related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, was achieved by the catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile. acs.org This process highlights the viability of reducing a nitrile group on the pyrimidine ring to an aminomethyl group, which is the key transformation required to produce 2-(aminomethyl)pyrimidine-5-carbonitrile from a 2-substituted-pyrimidine-5-carbonitrile precursor. acs.org

Strategic Precursor Utilization (e.g., from 4-amino-2-methylpyrimidine-5-carbonitrile)

The compound 4-amino-2-methylpyrimidine-5-carbonitrile serves as a key intermediate in the synthesis of related molecules, such as the vitamin B1 precursor, 4-amino-5-aminomethyl-2-methylpyrimidine. acs.org A critical transformation in this pathway is the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂).

Advanced Synthetic Protocols and Green Chemistry Approaches

Modern synthetic strategies for pyrimidine-5-carbonitrile derivatives increasingly focus on green chemistry principles, such as the use of efficient catalysts, minimizing waste, and avoiding hazardous solvents.

Catalysis is fundamental to the efficient and environmentally friendly synthesis of pyrimidine-5-carbonitriles. Various catalytic systems, including heterogeneous catalysts, ionic liquids, and metal nanoparticles, have been developed to improve reaction rates, yields, and selectivity while allowing for milder reaction conditions.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. Chitosan, a natural biopolymer derived from chitin, has emerged as a highly effective and renewable heterogeneous catalyst. rsc.orgnih.gov Unmodified chitosan, with its active amino (–NH₂) and hydroxyl (–OH) groups, can efficiently promote the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives. rsc.orgnih.gov This is typically achieved through a one-pot reaction of guanidines, aldehydes, and cyanoketones under mild, solvent-free conditions. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Yield |

|---|---|---|---|---|---|

| Guanidines | Aldehydes | Cyanoketones | Chitosan | 85 °C, Solvent-Free | Good |

Ionic liquids (ILs) are increasingly used in organic synthesis as "green" alternatives to traditional volatile organic solvents and as catalysts. japsonline.comresearchgate.net They are valued for their low volatility, thermal stability, and ability to dissolve a wide range of reagents. japsonline.com Brønsted-acidic ionic liquids, such as 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate ([DMBSI]HSO₄), have been employed as efficient and reusable catalysts for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, L-proline nitrate (B79036) has been shown to be an effective ionic liquid catalyst for synthesizing pyrimidine derivatives, demonstrating catalytic ability more than 2.5 times that of non-catalyzed reactions. japsonline.comjapsonline.com The optimal conditions for this system were found to be a 3% mole concentration of the catalyst in methanol, achieving a yield of 86.74%. japsonline.comjapsonline.com

| Catalyst | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| L-proline nitrate | Urea/Thiourea, Aromatic Aldehydes, β-ketoester | 3% mol catalyst, Methanol, 60 min | 86.74% | japsonline.comjapsonline.com |

| [DMBSI]HSO₄ | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, Ethylcyanoacetate | Solvent-free, Mild conditions | Good to high | nih.gov |

| 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide | Aromatic Aldehydes, Malononitrile, Various Amines | Solvent-free | High | tandfonline.com |

Metal nanoparticles (MNPs) are at the forefront of catalysis, merging the benefits of homogeneous and heterogeneous systems. mdpi.com They provide high stability and recyclability, characteristic of heterogeneous catalysts, along with the high activity of homogeneous catalysts due to their large surface-area-to-volume ratio. mdpi.com Magnetic nanoparticles, such as those made from iron(III) oxide (Fe₃O₄), are particularly advantageous because they can be easily separated from the reaction medium using an external magnet and reused. mdpi.comnih.gov Fe₃O₄ nanoparticles have been successfully used as a catalyst in the solvent-free, one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com The reusability of such magnetic nanocatalysts makes them economically and environmentally attractive. nih.govbohrium.com

| Catalyst | Reactants | Conditions | Key Advantages | Source |

|---|---|---|---|---|

| Fe₃O₄ nanoparticles | Aldehyde, Malononitrile, Benzamidine hydrochloride | Solvent-free | Reusable, Magnetic separation | growingscience.com |

| SCMNPs@Urea/Py-CuCl₂ | Aromatic aldehydes, Malononitrile, Barbituric acid | Solvent-free | Reusable (6 runs), Magnetic separation, High yields | bohrium.com |

| Bimetallic Cu-Cd Nanoparticles | 2-amino-4,6-dihydroxy pyrimidine, Aromatic aldehydes, Malononitrile | - | Enhanced catalytic activity, Reduced reaction time | researchgate.net |

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it reduces waste, lowers costs, minimizes safety hazards, and simplifies product purification. tandfonline.comias.ac.in Several effective methods for synthesizing pyrimidine-5-carbonitrile derivatives have been developed that operate without a solvent. rsc.orgias.ac.in For instance, a mixture of an aldehyde, urea/thiourea, and malononitrile can be heated in the presence of a catalyst like bone char-nPrN-SO₃H at 80°C to produce the desired products. nih.gov Another approach uses ammonium chloride as an inexpensive and readily available catalyst for the reaction between substituted benzaldehydes, malononitrile, and urea/thiourea at 110°C. ias.ac.in These solvent-free protocols often lead to shorter reaction times and high product yields. tandfonline.comias.ac.in

| Catalyst | Reactants | Temperature | Key Advantages | Source |

|---|---|---|---|---|

| Ammonium chloride | Substituted benzaldehyde, Malononitrile, Urea/Thiourea | 110 °C | Inexpensive catalyst, Neutral conditions, Good yields | ias.ac.in |

| Chitosan | Guanidines, Aldehydes, Cyanoketones | 85 °C | Renewable, heterogeneous catalyst, Eco-friendly | rsc.org |

| Bone char-nPrN-SO₃H | Aldehyde derivatives, Urea/Thiourea, Malononitrile | 80 °C | Eco-friendly, Reusable biocatalyst | nih.gov |

| Basic ionic liquid | Aromatic aldehydes, Malononitrile, Various amines | - | Reusable catalyst, Short reaction times, High yields | tandfonline.com |

Industrial Scale Synthesis and Process Optimization Considerations

The industrial production of this compound and its close analogs, such as 4-amino-5-aminomethyl-2-methylpyrimidine (a key intermediate for Vitamin B1), has been the subject of significant process development to ensure scalability, cost-effectiveness, and efficiency. acs.orggoogle.com Scalable syntheses typically avoid costly or hazardous starting materials like malononitrile where possible, favoring more economical precursors. acs.orggoogle.com

A common industrial approach involves a multi-step synthesis that builds the pyrimidine ring from simple, readily available starting materials. One such scalable process begins with either 2-cyanoacetamide or malononitrile. acs.org The key steps in these processes are designed for high throughput and yield, suitable for industrial application.

Key Stages in a Scalable Synthesis:

Formation of an Enamine Intermediate: The synthesis often initiates with the reaction of a starting material like 2-cyanoacetamide with a Vilsmeier reagent (prepared from dimethylformamide and an activating agent) to produce an enamine intermediate. acs.org An alternative route treats malononitrile with an ionic salt derived from DMF and dimethyl sulfate to yield the same intermediate, which can be used without isolation. acs.org

Pyrimidine Ring Formation: The enamine intermediate is then condensed with a suitable amidine, such as acetamidine, to form the substituted pyrimidine-5-carbonitrile ring. This cyclization is a critical step in forming the core scaffold. acs.org

Reduction of the Nitrile Group: The final step involves the catalytic hydrogenation of the nitrile group (-CN) to the desired aminomethyl group (-CH₂NH₂). This reduction is typically performed under pressure using a metal catalyst. acs.org

Table 1: Representative Industrial Synthesis Pathway

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Cyanoacetamide | Vilsmeier Reagent (from DMF) | Enamine Intermediate | - | acs.org |

| 2 | Enamine Intermediate | Acetamidine | 4-Amino-2-methylpyrimidine-5-carbonitrile | - | acs.org |

| 3 | 4-Amino-2-methylpyrimidine-5-carbonitrile | H₂, Catalyst | 4-Amino-5-aminomethyl-2-methylpyrimidine | 65-70% | acs.org |

Derivatization Strategies of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine-5-carbonitrile scaffold is a versatile platform for chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships in drug discovery programs. Derivatization can be achieved through modifications of the pyrimidine ring itself or by transforming the nitrile group.

Nucleophilic Substitutions on Halogenated Pyrimidine Intermediates

Halogenated pyrimidines are key intermediates for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr). researchgate.net The electron-deficient nature of the pyrimidine ring facilitates these reactions. researchgate.net When multiple halogen atoms are present, such as in 2,4-dichloropyrimidine (B19661) derivatives, the substitution often proceeds with high regioselectivity.

Research has shown that for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. researchgate.netuaeu.ac.ae This selectivity is a crucial aspect for the controlled synthesis of specifically substituted pyrimidines. The reactivity difference between the halogenated positions can be exploited to introduce different nucleophiles sequentially. For instance, amination reactions on certain trichlorinated pyridopyrimidines have shown high C-2 regioselectivity, while the selectivity of thiolation can be influenced by other substituents on the ring. nih.gov

Table 2: Regioselectivity in Nucleophilic Substitution of Dichloropyrimidines

| Substrate | Nucleophile | Preferred Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | N-Methylpiperazine | C-4 | 4-Substituted-2-chloropyrimidine | researchgate.netuaeu.ac.ae |

| 2,4-Dichloropyrimidine | N,N-Dimethylethylenediamine | C-4 | 4-Substituted-2-chloropyrimidine | researchgate.net |

| 2,4,8-Trichloropyrido[3,2-d]pyrimidine | Amines | C-2 | C-2 Aminated Product | nih.gov |

| 2,4,8-Trichloropyrido[3,2-d]pyrimidine | Thiols | C-2 or C-8 (substituent dependent) | C-2 or C-8 Thiolated Product | nih.gov |

Functional Group Interconversions on the Nitrile Group

The nitrile group at the C-5 position is a versatile functional handle that can be transformed into several other important chemical moieties. These interconversions significantly expand the chemical diversity accessible from the pyrimidine-5-carbonitrile scaffold.

One of the most critical transformations is the reduction of the nitrile to a primary amine, yielding the titular 2-(Aminomethyl)pyrimidine structure. This is commonly achieved through catalytic hydrogenation, a method suitable for large-scale production. acs.org Another valuable conversion is the hydrolysis of the nitrile group. Treatment with strong acid, such as concentrated sulfuric acid, can convert the nitrile into a carboxamide (-CONH₂). ias.ac.in These transformations allow for the introduction of basic (amine) or hydrogen-bond-donating (amide) groups, which can be critical for biological activity.

Table 3: Functional Group Interconversions of the C-5 Nitrile

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Transformation Type | Reference |

|---|---|---|---|---|

| Nitrile (-CN) | H₂, Catalyst (e.g., Raney Nickel) | Primary Amine (-CH₂NH₂) | Reduction | acs.org |

| Nitrile (-CN) | Concentrated H₂SO₄, H₂O | Carboxamide (-CONH₂) | Hydrolysis | ias.ac.in |

Regioselective Modifications at Peripheral Positions

Beyond the derivatization of existing functional groups, the pyrimidine scaffold allows for regioselective modifications at its peripheral carbon atoms. The ability to control the position of new substituents is fundamental to targeted molecular design.

The inherent reactivity differences of the pyrimidine ring positions, particularly when activated by halogens, provide a basis for regioselective functionalization, as seen in the preferential nucleophilic substitution at the C-4 position. researchgate.net Furthermore, specific methodologies have been developed for modifications at other sites. For example, the C-5 position of pyrimidine nucleosides can undergo a variety of chemical modifications, including halogenation and nitration, demonstrating that this position is amenable to electrophilic substitution under certain conditions. mostwiedzy.pl Advanced strategies, such as deconstruction-reconstruction approaches, offer novel ways to diversify the pyrimidine core by enabling the introduction of substituents at positions like C-2 or C-5 that might be otherwise difficult to access. nih.gov Such regioselective transformations are essential for fine-tuning the electronic and steric properties of the molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in different NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-(Aminomethyl)pyrimidine-5-carbonitrile is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The pyrimidine (B1678525) ring protons, the aminomethyl group protons, and the amine protons will each have characteristic chemical shifts.

The two protons on the pyrimidine ring (H-4 and H-6) are anticipated to appear as singlets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, integrating to two protons, in a region characteristic for methylene (B1212753) groups attached to an aromatic ring and a nitrogen atom. The chemical shift of the amino protons (-NH₂) can vary and may appear as a broad singlet, with its position being dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-6 | 8.5 - 9.0 | s | 2H |

| -CH₂- | 3.8 - 4.2 | s | 2H |

| -NH₂ | Variable (e.g., 1.5 - 3.5) | br s | 2H |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. The C-2 carbon, being bonded to two nitrogen atoms and the aminomethyl group, is expected to be significantly deshielded. The C-4 and C-6 carbons will also appear downfield. The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon of the aminomethyl group (-CH₂-) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4, C-6 | 155 - 160 |

| C-5 | 105 - 115 |

| -C≡N | 115 - 125 |

| -CH₂- | 40 - 50 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the pyrimidine ring protons (H-4 and H-6) as they are not adjacent. However, if there were any long-range couplings, they might be observable. The primary use would be to confirm the absence of direct coupling between the aromatic protons and the aminomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. rsc.orgresearchgate.net This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the aminomethyl protons (-CH₂) would show a cross-peak with the signal for the aminomethyl carbon, and the signals for the pyrimidine protons (H-4 and H-6) would correlate with their respective carbon signals (C-4 and C-6). rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. rsc.orgresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the aminomethyl protons (-CH₂) to the C-2 carbon of the pyrimidine ring.

Correlations from the pyrimidine protons (H-4 and H-6) to the neighboring carbon atoms within the ring and to the nitrile carbon (C-5).

Correlations from the pyrimidine protons to the C-2 carbon.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display absorption bands characteristic of its functional groups. The nitrile group (-C≡N) exhibits a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The amino group (-NH₂) typically shows two stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H bending vibration is usually observed around 1600-1650 cm⁻¹. The pyrimidine ring itself will display a series of characteristic absorptions due to C=C and C=N stretching vibrations in the region of 1400-1600 cm⁻¹, and C-H aromatic stretching vibrations above 3000 cm⁻¹. ias.ac.in

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymmetric) | ~3400 |

| Amino (-NH₂) | N-H Stretch (symmetric) | ~3300 |

| Aromatic C-H | C-H Stretch | >3000 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Amino (-NH₂) | N-H Bend (scissoring) | 1600 - 1650 |

| Pyrimidine Ring | C=C and C=N Stretch | 1400 - 1600 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general principles of IR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give strong signals in Raman spectra.

For this compound, the C≡N stretching vibration is expected to be a strong and sharp band in the Raman spectrum, similar to its IR absorption. The symmetric breathing vibrations of the pyrimidine ring would also be expected to be prominent in the Raman spectrum. The C-H stretching vibrations of the aromatic ring and the aminomethyl group will also be observable. The symmetric N-H stretching vibration of the amino group may also be detected. A comprehensive study of the Raman spectrum would aid in a more complete vibrational assignment when used in conjunction with IR data.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound, electron impact mass spectrometry (EI-MS) would be expected to yield a prominent molecular ion peak (M+) corresponding to its molecular weight.

The fragmentation of pyrimidine derivatives typically follows predictable pathways, often involving the cleavage of side chains and the subsequent breakdown of the heterocyclic ring. sapub.org In the case of this compound, the initial fragmentation would likely involve the loss of the aminomethyl group or parts thereof.

Expected Fragmentation Pathways:

Loss of the Amino Group: Cleavage of the C-N bond in the aminomethyl side chain could lead to the loss of an amino radical (•NH2), resulting in a fragment ion.

Loss of the Entire Side Chain: A common fragmentation route is the cleavage of the bond between the pyrimidine ring and the aminomethyl group, leading to a stable pyrimidine cation.

Fragmentation of the Pyrimidine Ring: Following or preceding side-chain fragmentation, the pyrimidine ring itself can break apart. This often involves the loss of small, stable molecules like hydrogen cyanide (HCN). core.ac.uk The presence of the nitrile group (-C≡N) on the ring would also influence the fragmentation, potentially leading to the loss of a •CN radical. sapub.org

A hypothetical fragmentation table based on the structure of this compound is presented below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 133 | [M-H]+ (Loss of a hydrogen radical) |

| 117 | [M-NH2]+ (Loss of the amino group from the side chain) |

| 106 | [M-HCN]+ (Loss of hydrogen cyanide from the pyrimidine ring) |

| 103 | [M-CH2NH2]+ (Loss of the aminomethyl side chain) |

| 77 | Further fragmentation of the pyrimidine ring |

This table is interactive and can be sorted by clicking on the column headers. The data is hypothetical and based on general fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline form. nih.govanton-paar.com This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and potential biological activity. nih.gov

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related pyrimidine-5-carbonitrile derivatives provides significant insight into the structural features that could be expected. rsc.org A study on two other pyrimidine-5-carbonitrile derivatives revealed detailed crystallographic data, which serves as an excellent illustrative example. rsc.org

In such structures, the pyrimidine ring is typically planar. The substituents, in this case, the aminomethyl and nitrile groups, would lie nearly coplanar with the aromatic ring. Intermolecular interactions, particularly hydrogen bonding, are expected to play a significant role in the crystal packing. The amino group (-NH2) of the aminomethyl side chain and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks in the solid state.

Below is a table of crystallographic parameters for a related pyrimidine-5-carbonitrile derivative, illustrating the type of data obtained from an X-ray crystallographic study. rsc.org

| Parameter | Illustrative Data for a Related Pyrimidine-5-Carbonitrile Derivative |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.1234(3) |

| b (Å) | 14.5678(6) |

| c (Å) | 13.4567(5) |

| α (°) | 90 |

| β (°) | 101.234(2) |

| γ (°) | 90 |

| Volume (ų) | 1367.89(9) |

| Z | 4 |

| Density (calculated) | 1.456 Mg/m³ |

This table is interactive and can be sorted by clicking on the column headers. The data presented is for a related compound and serves as an illustrative example.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. mt.com For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

The pyrimidine ring, being an aromatic heterocycle, possesses a delocalized π-electron system. The absorption bands corresponding to π → π* transitions are typically intense and occur at shorter wavelengths. The nitrogen atoms in the pyrimidine ring also have non-bonding electrons (n-electrons), which can be excited to anti-bonding π* orbitals. These n → π* transitions are generally less intense and appear at longer wavelengths compared to π → π* transitions.

The substituents on the pyrimidine ring, the aminomethyl (-CH2NH2) and nitrile (-C≡N) groups, will influence the position and intensity of these absorption bands. The nitrile group is an electron-withdrawing group, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

While specific UV-Vis spectral data for this compound is not available, studies on other pyrimidine derivatives provide expected absorption ranges. For example, a pyrimidine derivative was found to have a maximum absorption (λmax) at 275 nm. sphinxsai.com Other pyrimidine-5-carbonitrile derivatives show absorption maxima in various regions of the UV spectrum. sapub.orgrsc.org

Based on the structure of this compound, it is anticipated to exhibit characteristic UV absorption bands. A table of expected electronic transitions and their approximate wavelength ranges is provided below.

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 280 | High |

| n → π | 270 - 320 | Low |

This table is interactive and can be sorted by clicking on the column headers. The data is based on the general electronic transitions observed for similar pyrimidine compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for organic molecules like pyrimidine (B1678525) derivatives, providing a balance between accuracy and computational cost. samipubco.com Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) to model the molecule's geometry and electronic properties. nih.gov

Studies on analogous pyrimidine structures reveal that DFT can be used to optimize the molecular geometry and calculate key electronic parameters. mahendrapublications.com The analysis of the electronic structure helps in understanding the delocalization of electron density and the stability of the molecule, which arises from hyperconjugative interactions. For 2-(Aminomethyl)pyrimidine-5-carbonitrile, DFT calculations would elucidate the influence of the aminomethyl and carbonitrile groups on the electronic properties of the pyrimidine ring. The non-planar nature of such molecules can also be confirmed through the calculation of dihedral angles. The results of these calculations are fundamental for predicting the molecule's reactivity and interaction with other chemical species.

Table 1: Representative Theoretical Parameters Calculated by DFT This table is illustrative, showing typical parameters obtained from DFT calculations for a molecule like this compound.

| Parameter | Description | Typical Significance |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | Indicates the stability of the molecular structure. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | The partial charge distributed on each atom of the molecule. | Helps identify nucleophilic and electrophilic sites. nih.gov |

| Vibrational Frequencies (cm⁻¹) | The frequencies of molecular vibrations. | Used to predict and interpret infrared and Raman spectra. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, whereas a large gap indicates high stability. nih.govnih.gov In conjugated molecules, FMO analysis helps in understanding the charge transfer that occurs between electron-donating and electron-accepting groups through the π-system. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-donating aminomethyl group and the pyrimidine ring, while the LUMO would likely be distributed over the electron-withdrawing carbonitrile group and the pyrimidine ring. This distribution facilitates intramolecular charge transfer, a property that is crucial for its potential applications in materials science and medicinal chemistry. mahendrapublications.com

Table 2: Frontier Molecular Orbital (FMO) Data and Their Implications This table presents conceptual FMO energy values to illustrate the principles of the analysis.

| Parameter | Conceptual Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. |

| E(LUMO) | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 | Energy difference between HOMO and LUMO; a larger gap implies higher chemical stability and lower reactivity. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the charge distribution across a molecule. deeporigin.com It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. rsc.org The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. deeporigin.com Green and yellow areas represent neutral or slightly negative potential, respectively.

For this compound, the MEP map would show strong negative potential (red) around the nitrogen atom of the cyano group and the nitrogen atoms of the pyrimidine ring, identifying them as primary sites for hydrogen bond acceptance. nih.govrsc.org Conversely, the hydrogen atoms of the aminomethyl group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. nih.gov This detailed map of electrostatic potential is crucial for understanding non-covalent interactions, which are fundamental to ligand-receptor binding and supramolecular chemistry. rsc.orgmdpi.com

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are central to modern drug discovery, enabling the prediction of how a ligand might interact with a protein target.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a target protein. japsonline.com This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. nih.govnih.gov For derivatives of pyrimidine-5-carbonitrile, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes implicated in diseases like cancer. nih.govmdpi.comrsc.org

These studies have shown that the pyrimidine-5-carbonitrile scaffold can effectively bind to the active sites of several protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2). nih.govnih.govrsc.org The binding is typically stabilized by a network of interactions, including:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the cyano group often act as hydrogen bond acceptors, while the amino group functions as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic pyrimidine ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Docking simulations for this compound would aim to identify potential biological targets and elucidate its specific binding mode, providing a rationale for its observed or potential biological activity.

Table 3: Summary of Molecular Docking Studies on Related Pyrimidine-5-carbonitrile Derivatives

| Compound Class | Protein Target | PDB ID | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|---|

| Pyrimidine-5-carbonitriles | EGFR | 1M17 | Met769, Leu768, Gln767 | Hydrogen bonds, hydrophobic interactions | rsc.org |

| Pyrimidine-5-carbonitriles | VEGFR-2 | 1YWN | Cys919, Asp1046, Glu885 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Pyrimidine-5-carbonitriles | COX-2 | 5IKR | Arg513, Tyr385, Ser530 | Hydrogen bonds, π-sulfur interactions | mdpi.comnih.gov |

| Pyrimidine-5-carbonitriles | PI3K | 4JPS | Val851, Lys802, Tyr836 | Hydrogen bonds, π-π stacking | nih.gov |

| Thiopyrimidine-5-carbonitriles | Thymidylate Synthase | 1H3T | Arg50, Tyr94 | Hydrogen bonds | japsonline.com |

Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) necessary for a molecule to exert a specific biological effect. dovepress.com These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable groups. researchgate.net A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.com

This model then serves as a 3D query to screen large compound databases for novel molecules that match the required spatial arrangement of features, even if they have different underlying chemical scaffolds. mdpi.comfrontiersin.org For pyrimidine-5-carbonitrile derivatives, pharmacophore mapping has revealed shared features with known inhibitors of targets like EGFR and COX-2. nih.govrsc.org A pharmacophore model for this compound would likely include:

One or more hydrogen bond acceptor features from the pyrimidine and nitrile nitrogens.

A hydrogen bond donor feature from the aminomethyl group.

An aromatic ring feature corresponding to the pyrimidine ring.

Identifying these key features provides crucial insights into the requirements for receptor binding and guides the rational design of new, more potent analogues. dovepress.com

Table 4: Predicted Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens | Interaction with donor residues (e.g., Lys, Arg, Ser) in a protein's active site. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen of the cyano group | Forming specific hydrogen bonds to anchor the ligand. |

| Hydrogen Bond Donor (HBD) | Amine (-NH₂) of the aminomethyl group | Donating a hydrogen to an acceptor residue (e.g., Asp, Glu, Gln). |

| Aromatic Ring (AR) | Pyrimidine ring | Engaging in π-π stacking or hydrophobic interactions with aromatic residues. |

In Silico Predictions for Research and Development

In silico tools are invaluable in modern drug discovery, enabling the prediction of a compound's behavior and its potential as a drug candidate before extensive laboratory synthesis and testing. For the pyrimidine-5-carbonitrile series of compounds, these computational studies are crucial for guiding the design of new derivatives with enhanced efficacy and favorable pharmacokinetic profiles.

The structure-activity relationship (SAR) describes how the chemical structure of a compound influences its biological activity. For pyrimidine-5-carbonitrile derivatives, theoretical SAR studies, often involving molecular docking, are used to understand the interactions between these compounds and their biological targets.

The pyrimidine-5-carbonitrile core is a versatile scaffold that has been incorporated into inhibitors of various enzymes, including kinases like VEGFR-2 and EGFR, as well as cyclooxygenase (COX) enzymes. nih.govnih.govnih.govnih.govrsc.org The SAR of these derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

For instance, in a series of pyrimidine-5-carbonitrile derivatives designed as VEGFR-2 inhibitors, the presence of a benzylidene or hydrazone moiety linked to the pyrimidine core was found to be crucial for activity. nih.gov Molecular docking studies of these compounds revealed that they adopt binding modes similar to that of the known inhibitor sorafenib (B1663141) within the VEGFR-2 active site. nih.gov The stability of these interactions is often confirmed through molecular dynamics simulations. nih.gov

Similarly, for pyrimidine-5-carbonitrile derivatives targeting EGFR, the substituents at the 2 and 6 positions of the pyrimidine ring play a significant role in determining the inhibitory potency. rsc.org The presence of a methylthio group at the C2 position and a substituted phenyl group at the C6 position are common features in potent EGFR inhibitors. nih.govrsc.org Docking studies have shown that these compounds can fit into the ATP-binding pocket of the EGFR kinase domain. rsc.org

In the context of COX-2 inhibition, the SAR of pyrimidine-5-carbonitrile derivatives is also well-explored. The introduction of various heterocyclic moieties or sulfonamide groups at the C2 position of the pyrimidine ring has led to the discovery of potent and selective COX-2 inhibitors. nih.govnih.gov

A general SAR summary for pyrimidine-5-carbonitrile derivatives based on available literature is presented in Table 1.

Table 1: General Theoretical Structure-Activity Relationship (SAR) of Pyrimidine-5-carbonitrile Derivatives

| Target | Key Structural Features for Activity | Reference |

| VEGFR-2 | Benzylidene or hydrazone moieties linked to the pyrimidine core. | nih.gov |

| EGFR | Methylthio group at C2 and a substituted phenyl group at C6. | nih.govrsc.org |

| COX-2 | Heterocyclic moieties or sulfonamide groups at C2. | nih.govnih.gov |

This table is based on general findings for pyrimidine-5-carbonitrile derivatives and not specific to this compound.

The prediction of ADME properties is a critical step in the early stages of drug development, as poor pharmacokinetics is a major reason for the failure of drug candidates. In silico ADME profiling of pyrimidine-5-carbonitrile derivatives has been reported in several studies, providing valuable information about their drug-likeness.

Computational tools are used to calculate various physicochemical and pharmacokinetic parameters, such as lipophilicity (logP), aqueous solubility (logS), intestinal absorption, and blood-brain barrier (BBB) penetration. For a series of pyrimidine-5-carbonitrile derivatives designed as COX-2 inhibitors, in silico studies revealed strong gastrointestinal (GIT) absorption and a lack of BBB permeability for the most promising compounds. nih.govresearchgate.net These studies also predicted good oral bioavailability and optimal physicochemical properties, indicating their potential as therapeutic candidates. nih.govresearchgate.net

Similarly, for pyrimidine-5-carbonitrile derivatives targeting EGFR and VEGFR-2, ADME predictions have been used to assess their drug-like properties. nih.govresearchgate.net These studies often employ a set of rules, such as Lipinski's rule of five, to evaluate the oral bioavailability of the compounds. The predicted ADME properties for some of the most active pyrimidine-5-carbonitrile derivatives from various studies are summarized in Table 2.

Table 2: Predicted ADME Properties of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound Class | Predicted GIT Absorption | Predicted BBB Permeability | Predicted Oral Bioavailability | Reference |

| COX-2 Inhibitors | High | Low | Good | nih.govresearchgate.net |

| EGFR/PI3K Inhibitors | Favorable physicochemical parameters reported | Not specified | Good drug-likeness predicted | nih.gov |

| VEGFR-2 Inhibitors | Favorable parameters for drug-likeness | Not specified | Good | researchgate.net |

This table presents generalized findings for classes of pyrimidine-5-carbonitrile derivatives and is not specific to this compound.

Biological and Pharmaceutical Research Applications

Utilization as Key Synthetic Intermediates in Bioactive Compound Synthesis

The chemical reactivity and structural framework of pyrimidine-5-carbonitrile derivatives make them ideal starting materials for constructing more complex molecules. The nitrile and amino groups provide functional handles for a variety of chemical transformations, enabling the elaboration of the pyrimidine (B1678525) core into diverse and valuable compounds.

The pyrimidine ring is a core component of thiamine (B1217682) (Vitamin B1), an essential micronutrient. The synthesis of Vitamin B1 and its analogs often relies on key pyrimidine intermediates. Specifically, derivatives of pyrimidine-5-carbonitrile are instrumental in scalable synthetic routes to 4-amino-5-aminomethyl-2-methylpyrimidine, a critical precursor for Vitamin B1. acs.orggoogle.com

One established industrial method involves the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760), which is subsequently hydrogenated to yield 4-amino-5-aminomethyl-2-methylpyrimidine. acs.orgresearchgate.net This multi-step synthesis highlights the importance of the pyrimidine-5-carbonitrile moiety as a stable and reliable intermediate. acs.orgdoi.org Furthermore, research into the marine B1 cycle has revealed that certain marine microbes can utilize Vitamin B1 degradation products and precursors, such as 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), to meet their B1 requirements, underscoring the biological significance of these pyrimidine analogs. nih.gov

Table 1: Key Pyrimidine Intermediates in Vitamin B1 Synthesis

| Intermediate Compound | Role | Reference |

|---|---|---|

| 4-Amino-2-methylpyrimidine-5-carbonitrile | Precursor that is hydrogenated to form the aminomethyl derivative. | acs.org |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | Key intermediate in the final assembly of Vitamin B1. | acs.orggoogle.com |

The pyrimidine-5-carbonitrile scaffold is a foundational structure for generating libraries of diverse heterocyclic compounds for drug discovery screening. ekb.eg Its adaptability allows for the introduction of various substituents at different positions of the pyrimidine ring, leading to a wide array of molecules with distinct pharmacological profiles. ias.ac.in

Researchers have synthesized numerous series of pyrimidine-5-carbonitrile derivatives and evaluated them for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.egresearchgate.netnih.gov For example, novel pyrimidine-5-carbonitriles have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy. nih.govnih.gov The straightforward synthesis and the ability to readily modify the core structure make pyrimidine-5-carbonitrile an attractive starting point for developing new therapeutic agents. nih.gov

Investigations into Enzyme and Receptor Modulation

Derivatives of the pyrimidine-5-carbonitrile core have been extensively investigated as modulators of various enzymes and receptors, particularly protein kinases, which are critical regulators of cellular processes and prominent targets in modern pharmacology.

The pyrimidine scaffold mimics the adenine (B156593) ring of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. nih.govresearchgate.net The addition of a carbonitrile group at the 5-position can enhance binding affinity and selectivity for specific kinase targets.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers. CDK9, in particular, plays a crucial role in regulating transcription elongation. nih.gov Several series of pyrimidine-5-carbonitrile derivatives have been identified as potent CDK inhibitors.

One notable class is the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series. nih.govacs.org Structural and functional studies have shown that these compounds are highly active inhibitors of CDK9. The C5-carbonitrile group is a key feature that contributes to their potency. acs.org Research has demonstrated that the selectivity of these inhibitors for CDK9 over other CDKs, such as CDK2, can be attributed to the relative malleability of the CDK9 active site rather than the formation of specific, unique polar contacts. nih.gov

Table 2: Examples of Pyrimidine-5-Carbonitrile-Based CDK9 Inhibitors

| Compound Series | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles | CDK9, CDK2 | Potent inhibition of CDK9 (IC50 = 7 nM for compound 12u). Selectivity for CDK9 is influenced by the malleability of its active site. | nih.govacs.org |

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is frequently observed in human cancers. nih.govresearchgate.net Consequently, inhibitors of this pathway are highly sought after as potential cancer therapeutics.

A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been developed and shown to inhibit the PI3K/AKT pathway. nih.govnih.gov In-depth studies revealed that specific compounds from this series act as multi-acting inhibitors, targeting both PI3K isoforms (δ and γ) and the downstream kinase AKT-1. nih.govnih.gov For instance, compound 7f from one study demonstrated potent inhibition of PI3Kδ, PI3Kγ, and AKT-1, leading to cell cycle arrest and apoptosis in leukemia cell lines. nih.govresearchgate.net These findings highlight the potential of the pyrimidine-5-carbonitrile scaffold in the design of targeted anticancer agents that modulate this crucial signaling cascade. nih.gov

Table 3: Inhibition of PI3K/AKT Pathway by a Pyrimidine-5-Carbonitrile Derivative (Compound 7f)

| Enzyme Target | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| PI3Kδ | 6.99 ± 0.36 | K562 (Leukemia) | nih.govnih.gov |

| PI3Kγ | 4.01 ± 0.55 | K562 (Leukemia) | nih.govnih.gov |

Cyclooxygenase (COX) Inhibition and Anti-Inflammatory Mechanisms

Derivatives based on the pyrimidine-5-carbonitrile scaffold have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govresearchgate.net The COX-2 enzyme is a key mediator of inflammation and pain. researchgate.netnih.gov Certain synthesized cyanopyrimidine hybrids demonstrated potent COX-2 inhibitory activity with IC₅₀ values in the submicromolar range. nih.govresearchgate.netnih.gov

In one study, compounds 3b, 5b, and 5d were identified as the most active agents, with COX-2 inhibition levels and IC₅₀ values nearly equivalent to the reference drug Celecoxib. nih.govresearchgate.netnih.gov These compounds were significantly more potent than Nimesulide. nih.govresearchgate.netnih.gov The high selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com The research suggests that the pyrimidine-5-carbonitrile structure is a promising foundation for developing potent and selective COX-2 inhibitors. mdpi.com

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| Compound 3b | 0.20 ± 0.01 | >100 | >500 |

| Compound 5b | 0.18 ± 0.01 | >100 | >555.5 |

| Compound 5d | 0.16 ± 0.01 | >100 | >625 |

| Celecoxib (Reference) | 0.17 ± 0.01 | >100 | >588.2 |

| Nimesulide (Reference) | 1.68 ± 0.22 | >100 | >59.5 |

Acetylcholinesterase and Amyloid Formation Inhibition

Structurally related compounds, such as 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives, have been designed and evaluated as acetylcholinesterase inhibitors (AChEIs) for potential use in treating Alzheimer's disease. nih.gov One such derivative, compound 10q, exhibited potent inhibitory activity against acetylcholinesterase (AChE) with an IC₅₀ of 0.88 ± 0.78 μM, which was superior to the reference drug Huperzine-A. nih.gov This compound showed weaker inhibition of butyrylcholinesterase (BuChE), indicating it is a selective AChE inhibitor. nih.gov Molecular docking studies suggest these compounds can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual binding is significant, as the PAS is implicated in the formation and aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease. mdpi.com

Adenosine (B11128) Receptor Antagonism (e.g., A2A Receptor)

The pyrimidine scaffold is a key component in the development of antagonists for the adenosine A₂ₐ receptor, a target for treating Parkinson's disease. acs.orgnih.gov A series of antagonists based on a 4-amino-5-carbonitrile pyrimidine template have been developed, showing excellent potency. acs.org While early compounds in this series faced challenges with metabolic clearance, they demonstrated significant efficacy in animal models of Parkinson's disease. acs.org Fused pyrimidine systems, such as 1,2,4-triazolo[1,5-c]pyrimidines, have also been prepared and shown to have potent and selective A₂ₐ antagonist activity. nih.gov The neuroprotective effects of A₂ₐ receptor antagonists are believed to stem from their ability to reduce neuroinflammation. wikipedia.org

Cellular and Molecular Basis of Anticancer Activity (in vitro focus)

Derivatives of pyrimidine-5-carbonitrile have demonstrated significant anticancer activity across a variety of human cancer cell lines through multiple mechanisms. ekb.eg Their action is often linked to the inhibition of critical cell signaling pathways, induction of cell cycle arrest, and apoptosis. nih.govsemanticscholar.org

Several studies have shown that these compounds are effective against breast (MCF-7), lung (A549), liver (HepG2), colon (Colo 205, HCT-116), and kidney (A498) cancer cell lines. nih.govrsc.orgrsc.orgnih.govsemanticscholar.org For example, a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were evaluated for cytotoxicity against MCF-7 and leukemia (K562) cell lines. nih.govnih.gov The most active compound, 7f, was found to inhibit the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation. nih.gov This inhibition led to cell cycle arrest at the S-phase and subsequent apoptosis. nih.gov

Similarly, another pyrimidine-5-carbonitrile derivative, compound 11b, induced cell cycle arrest at the G2/M phase and triggered significant apoptosis in HCT-116, HepG-2, and MCF-7 cells. rsc.orgnih.gov This apoptotic effect was accompanied by a 6.5-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis, in HepG-2 cells. rsc.orgnih.gov Furthermore, certain derivatives have been designed as dual inhibitors, targeting both EGFR and COX-2, which can synergistically suppress cancer cell proliferation, inflammation, and resistance to apoptosis. nih.gov

| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | A498 (Kidney) | K562 (Leukemia) | HCT-116 (Colon) | Colo 205 (Colon) |

|---|---|---|---|---|---|---|---|

| Compound 3b nih.govsemanticscholar.org | 0.071 ± 0.002 | 0.089 ± 0.001 | 0.091 ± 0.003 | 0.083 ± 0.002 | - | - | - |

| Compound 5d nih.govsemanticscholar.org | 0.049 ± 0.001 | 0.063 ± 0.001 | 0.069 ± 0.002 | 0.057 ± 0.001 | - | - | - |

| Compound 10b rsc.org | 7.68 | 5.85 | 3.56 | - | - | - | - |

| Compound 11b rsc.orgnih.gov | 4.14 | 2.4 | 3.04 | - | - | 3.37 | - |

| Compound 4e nih.gov | - | - | - | - | - | - | 1.66 |

| Compound 7f nih.gov | >100 | - | - | - | 2.01 ± 0.12 | - | - |

Anti-proliferative Efficacy against Human Cancer Cell Lines

Derivatives of pyrimidine-5-carbonitrile have demonstrated notable anti-proliferative effects across a range of human cancer cell lines. Numerous studies have quantified this activity using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

For instance, certain 2,5,6-trisubstituted cyanopyrimidine analogs have shown potent anti-proliferative efficacy against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with GI50 values of 0.64 µM and 0.79 µM, respectively. nih.gov Another study highlighted a series of derivatives, with one compound in particular exhibiting excellent activity against HCT-116 and MCF-7 with IC50 values of 1.14 µM and 1.54 µM, respectively. nih.gov

Furthermore, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were evaluated for their cytotoxic activity against MCF-7 and leukemia (K562) cell lines, with most of the new compounds demonstrating high cytotoxic activity on both. tandfonline.comnih.gov Other research has shown pyrimidine derivatives displaying anticancer activity comparable or superior to the standard drug doxorubicin (B1662922) against MCF-7, lung cancer (A549), and liver cancer (HepG2) cell lines, with IC50 values in the nanomolar range. nih.gov

Cell Cycle Arrest Mechanisms

A key mechanism through which pyrimidine-5-carbonitrile derivatives exert their anti-proliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.

One study found that its most active compound, when applied to MCF-7 cells, caused a significant accumulation of the cell population in both the sub-G1 and G2/M phases of the cell cycle. nih.gov Specifically, the cell population in the sub-G1 and G2/M phases increased by 16 and 5 times, respectively, compared to untreated control cells. nih.gov Another derivative was shown to arrest the cell growth of HepG2 cells at the G2/M phase. rsc.org

Further research on a different derivative demonstrated that it caused cell cycle arrest in the S-phase in K562 leukemia cells. nih.govnih.gov Similarly, another compound was found to increase the percentage of HCT-116 cells in the Sub-G1 and S phases. rsc.org

Apoptosis Induction Pathways

In addition to halting the cell cycle, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. Research indicates that pyrimidine-5-carbonitrile derivatives can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

For example, one potent derivative was found to significantly increase the rates of both early and late apoptosis in MCF-7 cells. nih.gov The proportion of early apoptotic cells increased by nearly 13-fold, while late apoptotic cells increased by approximately 60-fold. nih.gov Another compound was shown to induce a significant increase in apoptotic HepG2 cells. rsc.org

Mechanistic studies have revealed that these apoptotic effects can be caspase-dependent. One derivative, for instance, was found to induce apoptosis in K562 cells that was dependent on caspase-3, a key executioner caspase in the apoptotic cascade. nih.govnih.gov

Inhibition of Cancer-Related Biological Processes

The anticancer activity of pyrimidine derivatives extends to the inhibition of other crucial biological processes that support tumor growth and metastasis, such as angiogenesis (the formation of new blood vessels). The pyrimidine nucleus is recognized for its potential to inhibit kinases and angiogenesis. nih.gov

Compounds based on the pyrimidine-5-carbonitrile scaffold have been specifically designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. rsc.org By hindering the VEGF/VEGFR-2 pathway, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth and spread. rsc.org

Research into Antimicrobial and Antiviral Activities (in vitro focus)

The therapeutic potential of the pyrimidine-5-carbonitrile scaffold is not limited to oncology. ekb.eg Extensive in vitro research has highlighted the promising antimicrobial and antiviral properties of its derivatives. ekb.egbohrium.com

Antibacterial Mechanisms

Derivatives of pyrimidine-5-carbonitrile have shown efficacy against a variety of bacterial strains. mdpi.com Some compounds exhibit marked antibacterial activity, particularly against Gram-positive bacteria. researchgate.net For instance, certain 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines demonstrated good to excellent activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com

The mechanisms underlying this antibacterial action can be diverse. One of the key strategies involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folic acid metabolism and, consequently, bacterial multiplication. researchgate.net Sulfonamides, for example, act as competitive inhibitors of p-aminobenzoic acid (PABA) within the folic acid cycle, and their integration into pyrimidine structures can yield potent antibacterial agents. researchgate.net

Antifungal Mechanisms

The pyrimidine scaffold is also a promising basis for the development of new antifungal agents. nih.gov Various derivatives have been tested against a range of phytopathogenic and clinically relevant fungi.

In one study, a series of pyrimidine derivatives containing an amide moiety were evaluated for their in vitro antifungal activities against plant fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Certain compounds exhibited excellent antifungal activity, with one derivative showing an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (32.1 µg/ml). frontiersin.org Another derivative, 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile, showed an 8mm inhibition zone against Candida albicans. sbbq.org.br

The proposed mechanism for some of these antifungal pyrimidines involves the disruption of endoplasmic reticulum (ER) function and homeostasis within the fungal cell. nih.gov

General Biological System Interactions (beyond specific targets)

While specific studies on the general biological system interactions of 2-(Aminomethyl)pyrimidine-5-carbonitrile are limited, research on the broader family of pyrimidine-5-carbonitrile derivatives indicates that they can interact with fundamental biological pathways, particularly in the context of cellular signaling. nih.govnih.gov These derivatives have been noted for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.eg

A significant area of investigation for pyrimidine-5-carbonitrile derivatives has been their role as kinase inhibitors. nih.govnih.gov Kinases are crucial enzymes that regulate a vast number of cellular processes. The interaction of pyrimidine-5-carbonitrile scaffolds with these enzymes highlights a key mechanism of their biological activity. For instance, various derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K), which are critical components of signaling pathways that govern cell growth, proliferation, and survival. nih.govnih.gov

The inhibitory action of these compounds typically involves binding to the active site of the enzymes, interfering with their function and disrupting downstream signaling cascades. nih.gov This interaction underscores the potential for compounds with a pyrimidine-5-carbonitrile core to modulate complex biological systems.

Below is a data table summarizing the biological interactions of selected pyrimidine-5-carbonitrile derivatives as reported in the literature, illustrating the activity of this class of compounds. It is important to note that these are not results for this compound itself but for related structures.

| Derivative Class | Biological Target | Observed Interaction/Activity | Research Context |

|---|---|---|---|

| 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives | EGFRWT/PI3K | Dual inhibition of enzymes | Antiproliferative and apoptotic agents nih.gov |

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives | PI3K/AKT signaling pathway | Inhibition of PI3Kδ/γ and AKT-1 | Induction of apoptosis in leukemia cells nih.gov |

| Morpholinopyrimidine-5-carbonitriles | PI3K (α, β, and δ) | Inhibition of kinase activity | Antitumor activity nih.gov |

Materials Science Applications

Aggregation-Induced Emission Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a decrease in fluorescence intensity. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Derivatives of the pyrimidine-5-carbonitrile core have been shown to exhibit significant AIE or aggregation-induced emission enhancement (AIEE) characteristics. For instance, donor-acceptor-donor molecules incorporating a pyrimidine-5-carbonitrile acceptor scaffold with carbazole (B46965) donor moieties have been synthesized and investigated. These compounds display enhanced photoluminescence quantum yields in the solid state compared to their solution state, a hallmark of AIE. nih.gov Similarly, pyrimidine-based BF2 complexes have been developed that are intensely fluorescent in their aggregated or solid states due to AIE. rsc.org

The AIE properties are highly dependent on the molecular structure and the nature of substituents on the pyrimidine (B1678525) ring. For example, 5-(benzylidene)pyrimidine-2,4,6-triones, which share the pyrimidine core, are virtually non-luminescent in dilute solutions but become highly emissive upon aggregation. researchgate.netudel.edu The restriction of intramolecular rotation is a key factor in this observed AIE effect. researchgate.net Another study on a pyrimidine chromophore substituted with a sterically hindered acridan fragment also demonstrated AIEE behavior, with a notable enhancement of emission intensity in the solid state.

The following table summarizes the photophysical properties of some pyrimidine derivatives, illustrating their AIE behavior.

| Compound | State | Emission Maximum (λem, nm) | Photoluminescence Quantum Yield (ΦPL) | Reference |

|---|---|---|---|---|

| Carbazole-Pyrimidine-Carbazole Derivative | Solution (Toluene) | 482 | 0.31 | nih.gov |

| Carbazole-Pyrimidine-Carbazole Derivative | Solid Film (neat) | 476 | 0.52 | nih.gov |

| 5-(4'-methoxybenzylidene) barbituric acid | Solution (Ethanol) | - | Weakly emissive | researchgate.netudel.edu |

| 5-(4'-methoxybenzylidene) barbituric acid | Aggregated (Ethanol/Water) | 540 | Highly emissive | researchgate.netudel.edu |

| Acridan-Substituted Pyrimidine | Solution (DCM) | 621 | 0.10 | |

| Acridan-Substituted Pyrimidine | Solid Film (PMMA) | 450 | - |

Development of Functional Materials and Probes

The unique AIE characteristics of pyrimidine-5-carbonitrile derivatives make them excellent candidates for the development of a variety of functional materials and probes. Their strong emission in the aggregated or solid state is particularly advantageous for applications where solid-state emitters are required.

One of the most promising applications is in the fabrication of organic light-emitting diodes (OLEDs). Donor-acceptor-donor organic emitters containing the pyrimidine-5-carbonitrile scaffold have been successfully used in doping-free, sky-blue OLEDs. These materials not only exhibit efficient thermally activated delayed fluorescence (TADF) but also benefit from aggregation-induced emission enhancement, leading to high external quantum efficiencies of up to 12.8% in non-doped devices. nih.gov The combination of a pyrimidine-5-carbonitrile acceptor with an ortho-linked donor has also been shown to be a successful strategy for creating TADF emitters with improved device lifetimes. rsc.org

Furthermore, the sensitivity of the fluorescence of these materials to their environment has been harnessed for the creation of chemical sensors. For instance, the same multifunctional derivatives of pyrimidine-5-carbonitrile and carbazole used in OLEDs have also been employed as luminescent sensors for oxygen. nih.gov The AIE properties of 5-(benzylidene)pyrimidine-2,4,6-triones have been utilized to develop fluorescent probes for detecting the ethanol (B145695) content in aqueous solutions. researchgate.netudel.edu The underlying principle is that changes in the solvent composition induce aggregation, leading to a detectable change in fluorescence.

The development of AIE-active pyrimidine-based boronfluoride complexes has opened up possibilities for new materials with mechanochromic luminescence properties. These materials exhibit a reversible change in their emission color in response to mechanical stimuli such as grinding, which is a desirable feature for applications in pressure sensing and security inks. rsc.org

The following table provides an overview of the applications of functional materials derived from the pyrimidine-5-carbonitrile scaffold.

| Derivative Class | Functional Application | Key Property | Reference |

|---|---|---|---|

| Carbazole-Pyrimidine-Carbazole | Organic Light-Emitting Diodes (OLEDs) | Aggregation-Induced Emission Enhancement, Thermally Activated Delayed Fluorescence | nih.gov |

| Carbazole-Pyrimidine-Carbazole | Luminescent Oxygen Sensors | Fluorescence quenching by oxygen | nih.gov |

| 5-(Benzylidene)pyrimidine-2,4,6-triones | Fluorescent Probes for Ethanol | Solvent-polarity dependent aggregation and emission | researchgate.netudel.edu |

| Pyrimidine-based BF2 complexes | Mechanochromic Luminescent Materials | Reversible emission shift upon mechanical grinding | rsc.org |

Future Research Directions and Translational Perspectives

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry. Traditional methods can sometimes involve harsh reagents and solvents. Future research should prioritize the development of green and sustainable synthetic routes to 2-(Aminomethyl)pyrimidine-5-carbonitrile.

A promising avenue for exploration is the adaptation of existing scalable syntheses for related compounds. For instance, the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) has been achieved through methods suitable for industrial use, which could potentially be modified. acs.org One such method involves the condensation of an enamine with an amidine, followed by hydrogenation of the nitrile group to an aminomethyl group. acs.org

Future innovations could focus on:

Catalytic Reduction: Investigating novel, non-toxic catalysts for the selective reduction of the nitrile group in a pyrimidine-5-carbonitrile precursor.

One-Pot Reactions: Designing multi-component reactions (MCRs) that assemble the this compound core in a single, efficient step, minimizing waste and energy consumption. researchgate.net

Aqueous or Solvent-Free Conditions: Exploring the use of water as a solvent or solvent-free reaction conditions, which are known to be environmentally friendly for the synthesis of other pyrimidine derivatives. Current time information in El Paso, TX, US.

Computational Design of Advanced Pyrimidine-5-carbonitrile Derivatives

Computational modeling and in silico studies are powerful tools for accelerating drug discovery. researchgate.net For this compound, these techniques can be used to predict its physicochemical properties, potential biological targets, and metabolic fate before committing to laboratory synthesis.

Future computational research should involve: